1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid
Overview
Description
“1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H17NO4S2 and a molecular weight of 315.4 g/mol1. It contains a piperidine ring, which is a common structural element in many pharmaceuticals2.
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis3. However, specific synthesis methods for “1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid” are not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid” includes a piperidine ring, a carboxylic acid group, a sulfonyl group, and a methylthio group attached to a phenyl ring1.
Chemical Reactions Analysis
Specific chemical reactions involving “1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid” are not readily available in the literature. However, compounds with similar structures are often involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination4.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid” are not readily available in the literature. However, it has a molecular weight of 315.4 g/mol1.Scientific Research Applications
Medicinal Chemistry and Therapeutics
1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid derivatives have been explored for their potential in medicinal chemistry, particularly as inhibitors of enzymes like tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase (MMP), which play a crucial role in inflammatory processes and cancer. Venkatesan et al. (2004) synthesized derivatives that exhibited selective inhibition of TNF-α over MMPs, suggesting their potential in developing new anti-inflammatory and anticancer agents (Venkatesan et al., 2004).
Anticancer Activity
Rehman et al. (2018) investigated piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids for their anticancer properties. Some derivatives exhibited strong anticancer activities, underscoring the potential of these compounds as novel therapeutic agents for cancer treatment (Rehman et al., 2018).
Bioconjugation and Material Science
Borova et al. (2021) introduced a post-polymerization modification method using a derivative of 1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid as an initiator for the ring-opening polymerization of N-methyl-glycine-N-carboxyanhydride. This method facilitates the functionalization of poly-(N-methyl-glycine), offering new avenues for bioconjugation and the development of biomaterials (Borova et al., 2021).
Safety And Hazards
Specific safety and hazard information for “1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid” is not readily available in the literature.
Future Directions
The future directions for research on “1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid” are not readily available in the literature. However, given the importance of piperidine derivatives in drug discovery, further research into the synthesis, functionalization, and pharmacological application of such compounds is likely5.
properties
IUPAC Name |
1-(4-methylsulfanylphenyl)sulfonylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S2/c1-19-11-2-4-12(5-3-11)20(17,18)14-8-6-10(7-9-14)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQGDJJVBLSYSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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